3,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
3,5-Dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (IUPAC name, molecular formula: C22H24N4O3S, molecular weight: 394.49 g/mol) is a sulfonamide derivative featuring a pyridazine core substituted with a morpholine ring and a 3,5-dimethylbenzenesulfonamide group . The morpholine moiety enhances solubility and bioavailability, while the dimethyl substituents on the benzene ring influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
3,5-dimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-13-17(2)15-20(14-16)30(27,28)25-19-5-3-18(4-6-19)21-7-8-22(24-23-21)26-9-11-29-12-10-26/h3-8,13-15,25H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLTUARNACTYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a halogenated pyridazine derivative.
Formation of the Sulfonamide Group: The sulfonamide group is formed by reacting the amine group of the pyridazine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the substituted pyridazine with 3,5-dimethylbenzenesulfonyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfonic acids.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its sulfonamide moiety.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: It can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with pyridazine or triazine cores. Below is a comparative analysis with analogs from the literature:
Table 1: Structural and Physicochemical Comparison
Core Structure Variations
- Pyridazine vs. Triazine: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to triazine analogs (three nitrogen atoms). Triazine-based compounds (e.g., Compound 10 ) show enhanced π-π stacking due to their planar structure, which may improve affinity for hydrophobic pockets.
- Morpholine vs. Pyrrolidine : Replacing morpholine (oxygen-containing) with pyrrolidine (all-carbon ring) in analogs like G620-0526 reduces polarity and hydrogen-bonding capacity, impacting solubility and target engagement.
Substituent Effects
- Diethylamino Group (Compound 10 ): The diethylamino group in triazine derivatives introduces basicity, which may improve interaction with acidic residues in enzyme active sites.
Biological Activity
3,5-Dimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide group linked to a benzene ring, which is further substituted with a pyridazine ring containing a morpholine moiety. This complex structure is significant for its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N4O3S |
| CAS Number | 946275-19-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes.
- Receptor Binding : It can bind to specific receptors on cell surfaces, influencing signal transduction pathways.
- Cellular Pathways Modulation : The compound may interfere with pathways involved in cell proliferation and apoptosis, which is particularly relevant in cancer research.
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folic acid synthesis. A study demonstrated that derivatives of sulfonamides can effectively target various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Potential
The compound has shown promise in inhibiting cancer cell lines. For instance, in vitro studies revealed that it could induce apoptosis in specific cancer cells by disrupting their metabolic pathways.
Case Study 1: Enzyme Inhibition
A study evaluated the interaction of this compound with carbonic anhydrase. The results indicated that the compound acted as a competitive inhibitor, highlighting its potential in treating conditions like glaucoma and edema.
In Vitro Studies
In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating potent activity.
Pharmacokinetics
Pharmacokinetic studies using computational models suggest favorable absorption and distribution characteristics for this compound. Parameters such as permeability and metabolic stability were assessed using tools like SwissADME.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
